Spiro[2.4]heptan-6-ylmethanamine
Description
Spiro[2.4]heptan-6-ylmethanamine is a spirocyclic compound characterized by a bicyclic structure where a cyclopropane ring is fused to a five-membered oxolane ring. Its molecular formula is C₇H₁₃NO, with the SMILES notation C1CC12CC(OC2)CN and InChIKey KUHIIBZROYQZJN-UHFFFAOYSA-N . The compound features an amine (-NH₂) functional group at the 6-position of the spiro framework. Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (128.0 Ų) and [M+Na]⁺ (138.9 Ų), suggest moderate molecular compactness compared to other spiro derivatives .
Properties
IUPAC Name |
spiro[2.4]heptan-6-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQDBMODETUVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptan-6-ylmethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclopentane derivative with a cyclopropane precursor in the presence of a strong base can yield the spirocyclic structure. Subsequent functionalization with an amine group can be achieved through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques can further enhance the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
Spiro[2.4]heptan-6-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[2.4]heptan-6-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
Structural and Functional Group Variations
Spiro[2.4]heptane Derivatives:
Key Observations :
- Oxygen Inclusion : Unlike 1,5-dimethyl-6-methylene Spiro[2.4]heptane, the target compound contains an oxygen atom in the oxolane ring, which may enhance polarity and hydrogen-bonding capacity .
- Functional Groups : The hydrochloride salt derivative () exhibits improved aqueous solubility compared to the free amine due to ionic interactions .
Spectral and Physicochemical Properties
Collision Cross-Section (CCS) and Mass Spectrometry:
| Compound | Adduct | Predicted CCS (Ų) | Molecular Weight | Reference |
|---|---|---|---|---|
| This compound | [M+H]⁺ | 128.0 | 127.17 g/mol | |
| 1,5-Dimethyl-6-methylene Spiro[2.4]heptane | [M+H]⁺ | Not reported | 136.23 g/mol |
Insights :
- The target compound’s CCS values indicate a compact structure, likely due to the rigid spiro framework and oxygen atom .
- For spiro alkenes like spiro[2.4]heptadiene-4,6, NMR studies reveal similar coupling constants (e.g., J₁H-¹³C ~ 160 Hz) in the cyclopropane moiety, suggesting shared electronic environments across spiro systems .
Thermal and Solubility Behavior:
- Hydrochloride Salt : The hydrochloride derivative (C₈H₁₆ClN) is expected to have higher melting points and water solubility compared to the free amine due to ionic character .
- Methylene-Substituted Derivative : The 1,5-dimethyl-6-methylene analog (C₁₀H₁₆) likely exhibits increased lipophilicity, making it more suitable for hydrophobic applications .
Biological Activity
Spiro[2.4]heptan-6-ylmethanamine is a spirocyclic compound characterized by its unique structural features, which include a spiro[2.4]heptane framework and a methanamine group. This combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 139.24 g/mol. Its unique spirocyclic structure contributes to its steric and electronic properties, which are essential for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound can act as a ligand, binding to target sites and modulating the activity of these biomolecules, leading to various physiological effects.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological research. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders.
Potential Biological Effects:
- Neurotransmission Modulation : May influence neurotransmitter release or receptor activation.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, contributing to cellular protection.
- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, warranting further investigation into this aspect.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other spirocyclic compounds.
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C₉H₁₇N | Contains methanamine; distinct binding properties |
| Spiro[3.3]heptane | C₇H₁₄ | Different ring structure; potentially different activity |
| Spiro[2.5]octane | C₉H₁₈ | Additional carbon; alters steric properties |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neurological Studies : Investigations into its effects on neurotransmitter systems suggest potential use in treating conditions like depression or anxiety.
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can modulate enzyme activity related to metabolic processes.
- Therapeutic Applications : Research is ongoing regarding its application as a precursor for drug development targeting various biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
